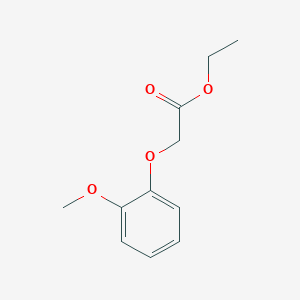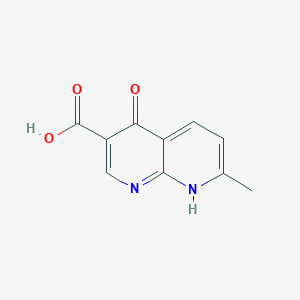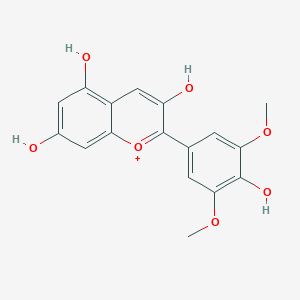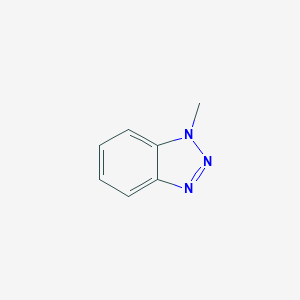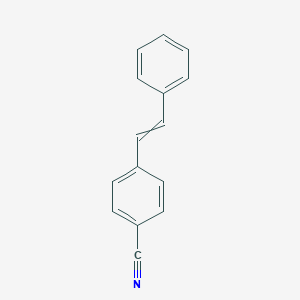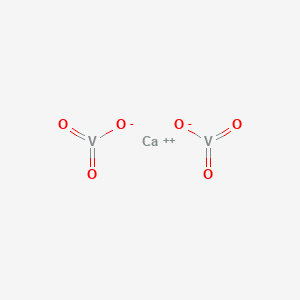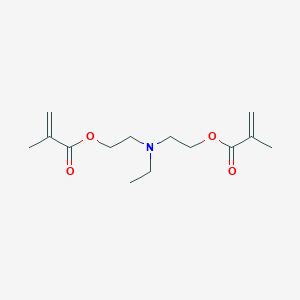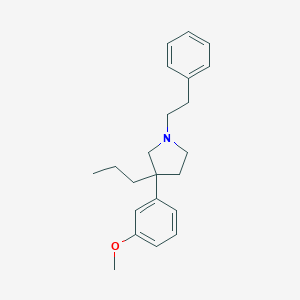
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine, also known as MPPP, is a synthetic opioid drug. It was first synthesized in the 1970s as a potential painkiller, but it was never approved for medical use due to its high potential for abuse and addiction. Despite its illegal status, MPPP has been used recreationally and has been associated with numerous cases of overdose and death.
Mecanismo De Acción
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine acts on the same receptors in the brain and nervous system as other opioids, such as morphine and heroin. It binds to mu-opioid receptors, which are responsible for producing feelings of pain relief and euphoria. However, 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine has a much stronger binding affinity for these receptors than other opioids, which makes it more potent and more dangerous.
Efectos Bioquímicos Y Fisiológicos
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine produces a range of biochemical and physiological effects, including pain relief, sedation, and euphoria. It also suppresses breathing and heart rate, which can lead to respiratory depression and cardiac arrest. Overdose on 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine can be fatal, and there is no known antidote.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine has several advantages as a research tool, including its potency and selectivity for mu-opioid receptors. However, it also has several limitations, including its high potential for abuse and addiction, its illegal status, and the risks associated with handling hazardous chemicals.
Direcciones Futuras
There are several potential future directions for research on 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine and other synthetic opioids. One area of focus is the development of new treatments for opioid addiction and overdose, including medications that can reverse the effects of opioids and prevent fatal overdoses. Another area of focus is the development of new synthetic opioids that are less addictive and less dangerous than existing drugs. Finally, researchers are also exploring the use of 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine and other synthetic opioids as research tools for understanding the mechanisms of addiction and overdose, and for developing new treatments for these conditions.
Métodos De Síntesis
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine is synthesized by the reaction of 1-phenethyl-4-piperidone with 3-(m-methoxyphenyl)propylmagnesium bromide, followed by reduction with lithium aluminum hydride. This synthesis method is relatively simple and straightforward, but it requires the use of hazardous chemicals and should only be performed by trained professionals in a controlled laboratory setting.
Aplicaciones Científicas De Investigación
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine has been the subject of numerous scientific studies due to its potential as a research tool for understanding the mechanisms of opioid addiction and overdose. Researchers have used 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine to study the effects of opioids on the brain and nervous system, as well as to develop new treatments for opioid addiction and overdose.
Propiedades
Número CAS |
14176-78-4 |
|---|---|
Nombre del producto |
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine |
Fórmula molecular |
C22H29NO |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine |
InChI |
InChI=1S/C22H29NO/c1-3-13-22(20-10-7-11-21(17-20)24-2)14-16-23(18-22)15-12-19-8-5-4-6-9-19/h4-11,17H,3,12-16,18H2,1-2H3 |
Clave InChI |
GUNPVEYXZXMUHW-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
SMILES canónico |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
Sinónimos |
3-(3-Methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



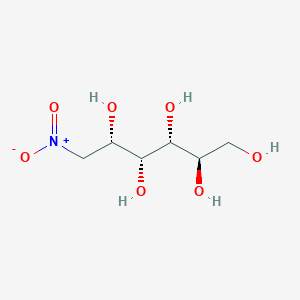

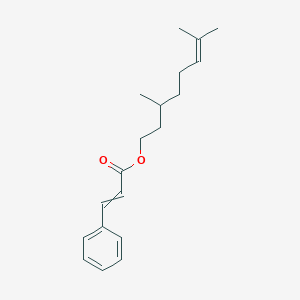
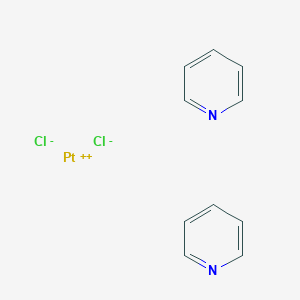
![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)
